



How to prevent interference of iron and cobalt in nickel-DMG test

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Dimethylglyoxime	
Cat. No.:	B3433209	Get Quote

Technical Support Center: Nickel-DMG Assay

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from iron (Fe) and cobalt (Co) during the gravimetric and spectrophotometric determination of nickel (Ni) using **dimethylglyoxime** (DMG).

Frequently Asked Questions (FAQs)

Q1: Why do iron and cobalt interfere with the nickel-DMG test?

A1: Iron (III) interferes by precipitating as ferric hydroxide (Fe(OH)₃), a gelatinous, reddish-brown solid, in the alkaline conditions required for the formation of the nickel-DMG complex. This co-precipitation can lead to erroneously high results for nickel. Cobalt (II) interferes by forming a soluble, colored complex with DMG, which can lead to incomplete precipitation of nickel and can also interfere with spectrophotometric measurements.[1][2]

Q2: How can interference from iron be prevented?

A2: Interference from iron is typically prevented by adding a masking agent, such as tartaric acid or citric acid, to the solution before making it alkaline.[1][3] These agents form stable, soluble complexes with iron (III), preventing its precipitation as ferric hydroxide.[1][2]

Q3: How is cobalt interference addressed?



A3: For lower concentrations of cobalt, ensuring a slight excess of DMG can help to completely precipitate the nickel. However, at high concentrations of cobalt, a double precipitation of the nickel-DMG complex may be necessary to achieve accurate results. This involves isolating the initial nickel-DMG precipitate, dissolving it, and then re-precipitating it under controlled conditions.

Q4: What is the optimal pH for the precipitation of the nickel-DMG complex?

A4: The quantitative precipitation of the nickel-DMG complex occurs in a solution buffered to a pH range of 5 to 9.[1] An ammonia-ammonium chloride buffer is commonly used to maintain this pH.

Troubleshooting Guides

Problem	Possible Cause(s)	Recommended Solution(s)
A brownish or reddish-brown precipitate forms upon addition of ammonia, even with tartaric/citric acid.	Insufficient masking agent for the amount of iron present. The pH is too high, causing the iron-tartrate complex to partially hydrolyze.	Acidify the solution with HCl, add more tartaric or citric acid, and then carefully re-neutralize with ammonia.[1] Ensure the pH does not significantly exceed 9.
The filtrate is yellow or brownish, suggesting the presence of soluble cobalt-DMG complex.	High concentration of cobalt is present in the sample.	Perform a double precipitation of the nickel-DMG complex. See the detailed protocol below.
Incomplete precipitation of the red nickel-DMG complex.	The pH of the solution is too acidic (below 5). Insufficient DMG reagent was added, especially if cobalt is present.	Adjust the pH to the optimal range of 5-9 using ammonia. Add a slight excess of the DMG reagent and re-heat the solution.
The nickel-DMG precipitate dissolves or fails to form.	The solution is too acidic.	Ensure the solution is made slightly alkaline with ammonia after the addition of DMG. The pH should be between 5 and 9 for complete precipitation.[1]



Data Presentation

The following table summarizes the co-precipitation of cobalt under specific conditions during the nickel-DMG test. This data highlights the importance of pH control in minimizing cobalt interference.

Ni/DMG Ratio	рН	Cobalt Co-precipitation (%)
0.2	8	~20
0.3	7	Low
0.3	6	Can be significant

Data synthesized from studies on nickel precipitation from citrate media.

Experimental Protocols

Protocol 1: Gravimetric Determination of Nickel with Masking of Iron Interference

This protocol describes the standard procedure for the gravimetric determination of nickel in the presence of iron, using tartaric acid as a masking agent.

1. Sample Preparation:

- Accurately weigh a sample containing 30-40 mg of nickel and dissolve it in a suitable acid (e.g., HCl or HNO₃).
- If nitric acid is used, boil the solution to expel oxides of nitrogen.
- Dilute the solution to approximately 200 mL with distilled water.

2. Masking of Iron:

- Add 5-10 g of tartaric acid or citric acid to the solution and stir until dissolved.[1]
- If the solution is cloudy, it can be filtered.



- 3. Precipitation of Nickel-DMG:
- Heat the solution to 60-80 °C.
- Add a 1% alcoholic solution of dimethylglyoxime in slight excess. A general rule is to add 5 mL of the reagent for every 10 mg of nickel expected.
- While stirring, slowly add dilute ammonia solution (1:1) until the solution is slightly alkaline. A red precipitate of nickel-DMG will form.[4]
- Test for complete precipitation by adding a few more drops of DMG to the clear supernatant.
- 4. Digestion and Filtration:
- Digest the precipitate by keeping the solution hot (60-80 °C) for 30-60 minutes to encourage the formation of larger, more easily filterable particles.
- Allow the solution to cool to room temperature.
- Filter the precipitate through a pre-weighed sintered glass crucible (G3 or G4 porosity).
- Wash the precipitate several times with cold, dilute ammonia solution (1%) and finally with cold distilled water until free of chloride ions.
- 5. Drying and Weighing:
- Dry the crucible containing the precipitate in an oven at 110-120 °C for 1-2 hours.
- Cool the crucible in a desiccator and weigh.
- Repeat the drying and cooling process until a constant weight is achieved.
- 6. Calculation:
- The weight of nickel is calculated using the following formula: Weight of Ni = Weight of Ni(DMG)₂ precipitate × 0.2032



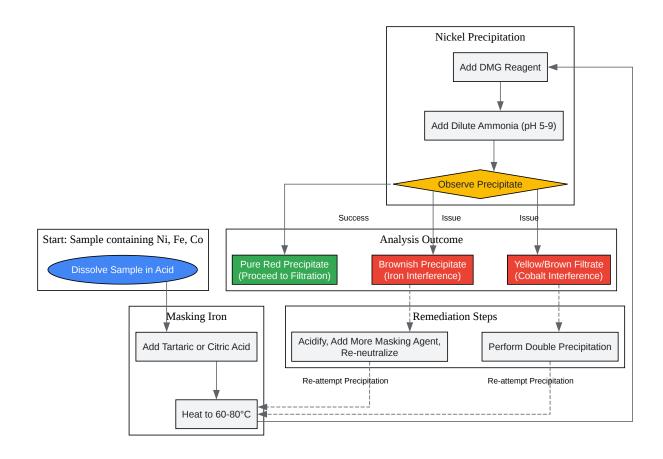
Protocol 2: Double Precipitation for High Cobalt Interference

This protocol is recommended when the concentration of cobalt in the sample is high, leading to significant co-precipitation or formation of a soluble cobalt-DMG complex.

- 1. First Precipitation:
- Follow steps 1-4 of Protocol 1 to obtain the initial nickel-DMG precipitate.
- 2. Dissolution of the Precipitate:
- Dissolve the precipitate from the filter crucible by adding small portions of hot, dilute nitric acid (1:1).
- Collect the filtrate in a clean beaker.
- Wash the crucible thoroughly with hot distilled water and add the washings to the beaker.
- 3. Second Precipitation:
- Evaporate the solution to a smaller volume and neutralize it carefully with dilute ammonia.
- Add a small amount of tartaric acid to ensure any co-precipitated iron remains in solution.
- Heat the solution to 60-80 °C and add a few milliliters of DMG reagent.
- Slowly add dilute ammonia with stirring until the solution is slightly alkaline and the nickel-DMG re-precipitates.
- 4. Final Steps:
- Follow steps 4-6 of Protocol 1 for the digestion, filtration, drying, and weighing of the purified precipitate.

Mandatory Visualization





Click to download full resolution via product page

Caption: Troubleshooting workflow for interference in the Nickel-DMG test.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chemlab.truman.edu [chemlab.truman.edu]
- 2. scribd.com [scribd.com]
- 3. egyankosh.ac.in [egyankosh.ac.in]
- 4. Detection of Nickel Cations in Coins | Chemical Education Xchange [chemedx.org]
- To cite this document: BenchChem. [How to prevent interference of iron and cobalt in nickel-DMG test]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3433209#how-to-prevent-interference-of-iron-andcobalt-in-nickel-dmg-test]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com